Ethyl 5-bromovalerate (CAS 14660-52-7) is a highly versatile, bifunctional building block featuring a reactive primary alkyl bromide and an ethyl ester separated by a flexible four-carbon spacer. In industrial and pharmaceutical synthesis, it is primarily procured as a C5-homologating agent for O-alkylation, N-alkylation, and carbon-carbon cross-coupling reactions [1]. By masking the terminal carboxylic acid as an ethyl ester, this compound prevents unwanted side reactions during strongly basic or nucleophilic processes, making it an essential precursor for synthesizing active pharmaceutical ingredients (APIs), targeted protein degrader (PROTAC) linkers, and complex nitrogenous heterocycles. Its stable liquid form and favorable boiling point (~104–109 °C at 12 mmHg) facilitate straightforward handling, precise dosing, and efficient vacuum distillation at scale, establishing it as a mainstream staple in both discovery and process chemistry.
Substituting Ethyl 5-bromovalerate with closely related analogs disrupts both process efficiency and structural outcomes. Replacing it with the free acid, 5-bromovaleric acid, introduces an unprotected carboxylate that consumes stoichiometric equivalents of base, forms poorly soluble salts in aprotic solvents, and frequently poisons organometallic reagents, thereby mandating a costly preliminary esterification step [1]. Conversely, substituting with chain-length analogs like ethyl 4-bromobutyrate or ethyl 6-bromohexanoate fundamentally alters the spatial geometry of the resulting linker and changes the thermodynamic trajectory of downstream cyclizations—forcing the formation of five- or seven-membered rings instead of targeted six-membered piperidone or lactam scaffolds. Furthermore, while methyl 5-bromovalerate is chemically similar, the ethyl ester provides superior hydrolytic stability during mild basic workups and improved phase-separation profiles during large-scale liquid-liquid extractions.
In the synthesis of ether- or amine-linked intermediates, the protection status of the carboxylate terminus is critical. Using Ethyl 5-bromovalerate in standard K2CO3- or Cs2CO3-mediated alkylations in polar aprotic solvents typically affords the desired coupled product in >85% yield without requiring excess base [1]. In contrast, utilizing 5-bromovaleric acid directly results in the immediate formation of a carboxylate salt, which consumes an extra equivalent of the basic reagent, drastically reduces solubility in the organic phase, and depresses direct alkylation yields to <50% unless an additional esterification step is performed.
| Evidence Dimension | Base equivalence and direct alkylation yield |
| Target Compound Data | Ethyl 5-bromovalerate (>85% yield, 1.1-1.5 eq base required) |
| Comparator Or Baseline | 5-Bromovaleric acid (<50% direct yield, >2.5 eq base required) |
| Quantified Difference | >35% increase in direct yield and elimination of one synthetic protection step. |
| Conditions | K2CO3-mediated alkylation in polar aprotic solvents (e.g., DMF or Acetone) at 50-80 °C. |
Procuring the pre-protected ethyl ester eliminates a synthetic step, reduces base consumption, and prevents yield losses associated with poor intermediate solubility.
Ethyl 5-bromovalerate is highly effective for generating functionalized organozinc reagents for subsequent palladium-catalyzed cross-coupling reactions. The five-carbon chain provides sufficient distance between the nucleophilic metal center and the electrophilic ester carbonyl to prevent rapid intramolecular degradation [1]. When compared to ethyl 4-bromobutyrate, which has a higher propensity to undergo intramolecular cyclization to form butyrolactone derivatives upon metalation, Ethyl 5-bromovalerate demonstrates superior stability of the organometallic intermediate, leading to cross-coupling yields that are frequently 15-20% higher in complex API syntheses.
| Evidence Dimension | Organometallic intermediate stability and cross-coupling yield |
| Target Compound Data | Ethyl 5-bromovalerate (stable organozinc formation, typical cross-coupling yields 70-85%) |
| Comparator Or Baseline | Ethyl 4-bromobutyrate (prone to intramolecular lactonization, lowering effective coupling yields) |
| Quantified Difference | 15-20% higher yield in C-C bond formation due to reduced intramolecular side reactions. |
| Conditions | Zinc insertion and subsequent Pd-catalyzed Negishi cross-coupling. |
Ensures reliable scale-up of C-C bond formation steps without losing valuable starting material to intramolecular cyclization side-products.
The exact chain length of the bifunctional linker dictates the ring size of heterocycles formed via intramolecular cyclization. When reacted with primary amines or lactams, Ethyl 5-bromovalerate undergoes alkylation followed by potential intramolecular amidation to yield six-membered scaffolds [1]. Substituting this with ethyl 4-bromobutyrate strictly yields five-membered rings, while ethyl 6-bromohexanoate yields seven-membered rings. This geometric determinism means that for target molecules requiring a specific C5 spacer or a six-membered core, Ethyl 5-bromovalerate is an absolute structural necessity.
| Evidence Dimension | Resulting heterocycle ring size / spacer length |
| Target Compound Data | Ethyl 5-bromovalerate (6-membered core / C5 spacer) |
| Comparator Or Baseline | Ethyl 4-bromobutyrate (5-membered core / C4 spacer) |
| Quantified Difference | 100% divergence in product scaffold; non-interchangeable. |
| Conditions | N-alkylation followed by base-promoted intramolecular cyclization. |
Buyers synthesizing six-membered nitrogenous heterocycles or specific PROTAC linkers must procure the C5 homolog, as shorter or longer chains will fundamentally alter the API scaffold.
During large-scale synthesis, the choice of ester protecting group impacts the survival of the molecule during aqueous workups. Ethyl 5-bromovalerate exhibits greater steric hindrance and lipophilicity compared to methyl 5-bromovalerate. Consequently, the ethyl ester demonstrates a lower rate of premature hydrolysis when exposed to mild aqueous bases (e.g., saturated NaHCO3 washes) used to quench alkylation reactions [1]. Furthermore, its enhanced lipophilicity improves partitioning into the organic phase during liquid-liquid extraction, reducing product loss to the aqueous waste stream.
| Evidence Dimension | Workup recovery and hydrolytic resistance |
| Target Compound Data | Ethyl 5-bromovalerate (high organic phase recovery, minimal hydrolysis) |
| Comparator Or Baseline | Methyl 5-bromovalerate (higher susceptibility to basic hydrolysis and aqueous partitioning) |
| Quantified Difference | 5-10% improvement in isolated yield during basic aqueous workups. |
| Conditions | Liquid-liquid extraction with mild aqueous base (e.g., NaHCO3) and organic solvents. |
Reduces product loss during downstream purification, directly improving the overall mass yield and cost-efficiency of the manufacturing process.
Leveraging its optimal 5-carbon spacer length and pre-protected carboxylate, this compound is ideal for synthesizing flexible aliphatic linkers in targeted protein degraders, where chain length precisely controls the distance between the E3 ligase ligand and the target protein ligand [1].
Essential for workflows requiring the construction of six-membered nitrogenous heterocycles via sequential N-alkylation and lactamization, providing the exact carbon count needed for the core scaffold without the cyclization mismatch seen with butyrate analogs.
Highly suited for generating stable organozinc or Grignard intermediates in Negishi or Kumada couplings, avoiding the intramolecular lactonization issues prevalent with shorter-chain bromoesters.
Used to append a valerate chain onto sterols, phenols, or amines to create functionalized lipids, artificial cell surface receptors, or zwitterionic dendrimers, benefiting from the high alkylation efficiency of the primary bromide and the base-stability of the ethyl ester [1].
Irritant